molecular formula C23H24N4O2 B7715931 N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide

N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide

Cat. No. B7715931
M. Wt: 388.5 g/mol
InChI Key: UEOOXUSZMWHZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide, also known as MPQX, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MPQX belongs to the class of pyrazoloquinolines and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide is not fully understood. However, it has been found to interact with several targets in the body, including the cannabinoid and opioid receptors. N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has been found to have a high affinity for the CB1 receptor, which is involved in pain modulation and inflammation. It has also been found to have a moderate affinity for the opioid receptors, which are involved in pain modulation and addiction.
Biochemical and Physiological Effects
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has been found to exhibit interesting biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, as mentioned earlier. In addition, N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has been found to have antitumor activity by inducing apoptosis and inhibiting angiogenesis. It has also been found to have antioxidant and neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for long periods without degradation. However, N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret some experimental results.

Future Directions

There are several future directions for the study of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide. One direction is to further investigate its mechanism of action. This can help to identify new targets for drug development and improve our understanding of its effects. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, more studies are needed to evaluate the safety and efficacy of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide in animal models and human clinical trials.

Synthesis Methods

The synthesis of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide involves several steps. The starting material is 6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline, which is reacted with m-tolyl chloroformate to give the corresponding carbamate. This carbamate is then reacted with 2-hydroxyacetamide to yield N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide. The synthesis of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has been optimized to improve its yield and purity.

Scientific Research Applications

N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has been studied for its potential applications in scientific research. It has been found to exhibit interesting properties that make it useful for various applications. For example, N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. It has also been found to have antitumor activity, making it a potential candidate for cancer therapy. In addition, N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has been found to have antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-(3-methylphenoxy)-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-4-10-27-23-19(13-17-11-16(3)8-9-20(17)24-23)22(26-27)25-21(28)14-29-18-7-5-6-15(2)12-18/h5-9,11-13H,4,10,14H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOOXUSZMWHZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)COC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methylphenoxy)-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide

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